![molecular formula C11H23NO2 B13451694 [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine CAS No. 1001024-21-0](/img/structure/B13451694.png)
[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine: is an organic compound with the molecular formula C11H23NO2 It contains a cyclohexyl ring substituted with a methanamine group and a 2,2-dimethoxyethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine typically involves the reaction of cyclohexylmethanamine with 2,2-dimethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The methanamine group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a probe to investigate the mechanisms of enzyme catalysis and inhibition.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and surface coatings.
Wirkmechanismus
The mechanism of action of [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, modulating their activity and affecting metabolic pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylmethanamine: Lacks the 2,2-dimethoxyethyl side chain, resulting in different chemical properties and reactivity.
2,2-Dimethoxyethylamine: Lacks the cyclohexyl ring, leading to variations in its biological activity and applications.
Uniqueness: The presence of both the cyclohexyl ring and the 2,2-dimethoxyethyl side chain in [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine imparts unique chemical and biological properties. This combination allows for diverse applications and makes the compound a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
1001024-21-0 |
|---|---|
Molekularformel |
C11H23NO2 |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
[1-(2,2-dimethoxyethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C11H23NO2/c1-13-10(14-2)8-11(9-12)6-4-3-5-7-11/h10H,3-9,12H2,1-2H3 |
InChI-Schlüssel |
XZNXZNOLIRYPKT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC1(CCCCC1)CN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


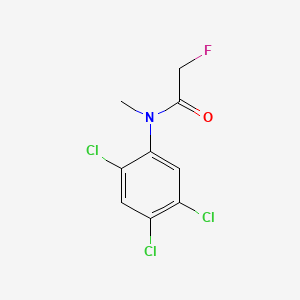
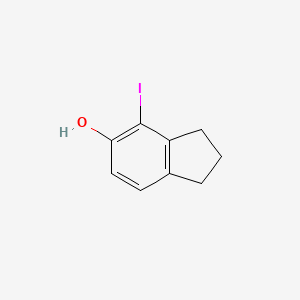

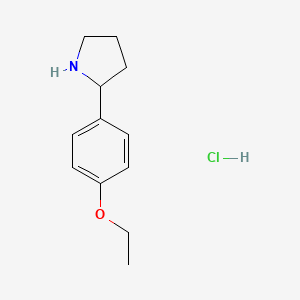
![6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451638.png)
![2-Oxaspiro[3.5]nonan-7-amine hydrochloride](/img/structure/B13451639.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate](/img/structure/B13451652.png)
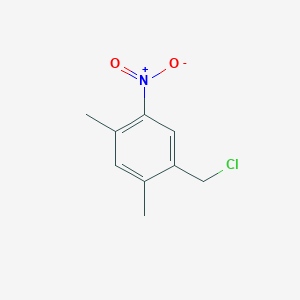
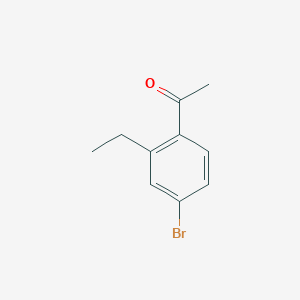

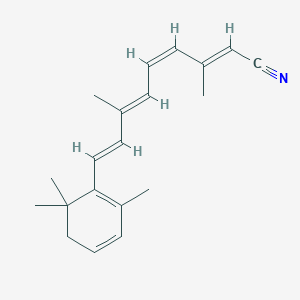
![4-[3-(Propan-2-yl)phenoxy]benzoicacid](/img/structure/B13451690.png)


